3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
Description
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one (CAS: 338757-98-5) is a piperidin-4-one derivative characterized by a dimethylaminomethylidene substituent at the 3-position and a 4-nitrophenyl group at the 1-position. Its molecular formula is C₁₄H₁₇N₃O₃, with a molecular weight of 275.3 g/mol and a purity ≥95% . The compound is synthesized via methods involving intermediates such as 4-nitrophenylacetyl chloride and bis(dimethylamino)-substituted azabutenium salts . Notably, commercial availability of this compound has been discontinued, limiting its accessibility for recent studies .
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
CQODAQSMWHJFKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a nitro-substituted benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. Its structure allows for various modifications that can lead to the creation of novel materials with unique properties.
- Reactivity Studies : The compound undergoes several chemical reactions, including oxidation and reduction, which are valuable for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against common pathogens. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antimicrobial research .
- Cytotoxicity and Cancer Research : The compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can reduce the growth of various cancer cell lines while promoting the expression of apoptosis-related genes such as p53 and Bax. Molecular docking analyses suggest that it interacts effectively with target proteins involved in cancer progression .
Medicine
- Therapeutic Potential : Ongoing research aims to explore the compound's potential as a therapeutic agent in treating diseases that require modulation of specific molecular pathways. Its interaction with biological macromolecules could lead to significant advancements in pharmacology and medicinal chemistry .
- Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in designing drugs targeting specific diseases where piperidine derivatives have shown efficacy .
Industry
- Dyes and Pigments Production : Due to its stable structure and reactivity, this compound is utilized in the production of dyes and pigments. Its properties make it suitable for industrial applications where color stability and reactivity are essential.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Nitrophenyl Substitutions
- (3E,5E)-3,5-Bis[(4-nitrophenyl)methylene]piperidin-4-one Derivatives These derivatives feature two 4-nitrophenyl groups at the 3- and 5-positions of the piperidin-4-one core. Such derivatives have shown promise in anticancer research .
- Pyrazolo[3,4-d]pyrimidin-4-ones
Compounds like [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a) exhibit a fused pyrazole-pyrimidine heterocyclic system. Their synthesis involves formamide reflux, differing from the target compound’s catalytic pathways. These derivatives display high thermal stability (melting points >340°C), suggesting superior crystallinity compared to the target compound, whose melting point data are unavailable .
Analogues with Modified Heterocyclic Cores
- Azetidin-2-one Derivatives Examples include 3-methoxy-4-(4-nitrophenyl)-1-phenylazetidin-2-one (3c), which replaces the six-membered piperidinone ring with a strained four-membered azetidinone. This structural modification may alter reactivity and biological activity, though crystallographic studies on the target compound are lacking .
- Pyrimido[4,5-d]pyrimidin-4(1H)-ones Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) incorporate extended heterocyclic systems with piperazine/diazepane substituents.
Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups Compounds such as 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one substitute the 4-nitrophenyl group with methoxyphenyl moieties.
- Fluorinated Analogues Derivatives like 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]-1-penten-3-one incorporate trifluoromethylphenoxy groups, enhancing lipophilicity and resistance to oxidative metabolism. Such modifications are absent in the target compound, which may limit its pharmacokinetic robustness .
Biological Activity
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one, also known by its CAS number 338757-98-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.3031 g/mol
- SMILES Notation : CN(/C=C1/CN(CCC1=O)c1ccc(cc1)N+[O-])C
Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
| Compound B | K. pneumoniae | 0.032 - 0.512 mg/mL |
| This compound | S. aureus, E. coli | TBD |
The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential .
Antifungal Activity
In addition to antibacterial properties, piperidine derivatives have also been tested for antifungal activity. The compound's structural features may contribute to its effectiveness against fungal pathogens.
Table 2: Antifungal Activity of Piperidine Derivatives
| Compound Name | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 3.125 - 100 mg/mL |
| Compound D | A. niger | TBD |
| This compound | C. albicans | TBD |
Preliminary results suggest that the compound may exhibit antifungal properties comparable to existing antifungal agents .
Anticancer Activity
The anticancer potential of piperidine derivatives has been explored extensively, with some studies indicating that these compounds can inhibit tumor cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of various piperidine derivatives against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated that certain modifications in the piperidine structure enhanced cytotoxicity against cancer cells.
Table 3: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound E | HCT-116 | 5.0 |
| Compound F | HEP2 | 10.0 |
| This compound | HCT-116, HEP2 | TBD |
The compound's structural characteristics, including the presence of a nitrophenyl group, may play a crucial role in its ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
